Chemical structure and properties of [(2,2-Diethoxyethyl)sulfanyl]benzene
Chemical structure and properties of [(2,2-Diethoxyethyl)sulfanyl]benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of [(2,2-Diethoxyethyl)sulfanyl]benzene, a key intermediate in synthetic organic chemistry. This document delves into its chemical structure, physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of therapeutic agents.
Chemical Identity and Structure
[(2,2-Diethoxyethyl)sulfanyl]benzene, also known as phenylthioacetaldehyde diethyl acetal, is an organic compound containing a phenylthio group attached to a diethyl acetal moiety. Its unique structure, combining a thioether and an acetal functional group, makes it a valuable synthon in multi-step organic syntheses.
Systematic Name: [(2,2-Diethoxyethyl)sulfanyl]benzene Synonyms: Phenylthioacetaldehyde diethyl acetal, (Phenylthio)acetaldehyde Diethyl Acetal, [(2,2-Diethoxyethyl)thio]benzene[1][2] CAS Number: 66616-26-0[1][2] Molecular Formula: C₁₂H₁₈O₂S[1] Molecular Weight: 226.34 g/mol [1]
The structural formula of [(2,2-Diethoxyethyl)sulfanyl]benzene is presented below:
Caption: Chemical structure of [(2,2-Diethoxyethyl)sulfanyl]benzene.
InChI and InChIKey:
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InChI: 1S/C12H18O2S/c1-3-13-12(14-4-2)10-15-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3
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InChIKey: XGVOYFSWJOHTFC-UHFFFAOYSA-N
Physicochemical Properties
| Property | Predicted/Estimated Value | Notes |
| Physical State | Yellow Solid | Based on supplier information.[1] |
| Boiling Point | > 250 °C | Estimated based on the high boiling points of similar aromatic thioethers and acetals.[3][4] |
| Melting Point | Not available | As a solid, a melting point would be expected, but no data is currently published. |
| Density | ~1.05 - 1.15 g/cm³ | Estimated based on the densities of thiophenol and diethyl acetals. |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | Based on supplier information.[1] |
Synthesis and Reactivity
Proposed Synthesis
A plausible and efficient method for the synthesis of [(2,2-Diethoxyethyl)sulfanyl]benzene is through the nucleophilic substitution of a haloacetal with a thiolate. A general and effective approach involves the reaction of thiophenol with bromoacetaldehyde diethyl acetal.[4][5]
Caption: Proposed synthetic workflow for [(2,2-Diethoxyethyl)sulfanyl]benzene.
Detailed Protocol:
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Thiolate Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophenol in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
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Base Addition: Cool the solution in an ice bath and add a slight molar excess of a base (e.g., sodium hydride or potassium carbonate) portion-wise to deprotonate the thiol and form the thiophenolate anion. Stir the mixture at this temperature for 30-60 minutes. The choice of a strong base like NaH ensures complete deprotonation, driving the reaction forward.
-
Nucleophilic Attack: Add bromoacetaldehyde diethyl acetal dropwise to the stirred solution. The thiophenolate anion will act as a nucleophile, displacing the bromide ion in an Sₙ2 reaction.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight to ensure complete conversion.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure [(2,2-Diethoxyethyl)sulfanyl]benzene.
Reactivity Profile
The reactivity of [(2,2-Diethoxyethyl)sulfanyl]benzene is dictated by its two primary functional groups: the thioether and the acetal.
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Thioether: The sulfur atom is nucleophilic and can be oxidized to a sulfoxide and then to a sulfone using appropriate oxidizing agents. The C-S bond can be cleaved under certain reductive conditions.
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Acetal: The acetal group is stable under basic and neutral conditions but is susceptible to hydrolysis under acidic conditions to yield the corresponding aldehyde. This protecting group nature is a key feature of its utility in synthesis.[5]
Spectroscopic Analysis (Predicted)
As experimental spectra are not widely available, this section provides predicted spectroscopic data based on the compound's structure and data from analogous molecules.
¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum in CDCl₃ would exhibit the following signals:
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~7.2-7.5 ppm (m, 5H): A multiplet corresponding to the five protons of the phenyl ring.
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~4.8 ppm (t, 1H): A triplet for the methine proton of the acetal group (-CH(OEt)₂), coupled to the adjacent methylene protons.
-
~3.5-3.7 ppm (q, 4H): A quartet for the four methylene protons of the two ethoxy groups (-OCH₂CH₃), coupled to the methyl protons.
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~3.1 ppm (d, 2H): A doublet for the methylene protons adjacent to the sulfur atom (-SCH₂-), coupled to the methine proton.
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~1.2 ppm (t, 6H): A triplet for the six methyl protons of the two ethoxy groups (-OCH₂CH₃), coupled to the methylene protons.
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum in CDCl₃ would show the following signals:
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~135-138 ppm: Quaternary carbon of the phenyl ring attached to sulfur.
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~128-130 ppm: Aromatic CH carbons.
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~101-103 ppm: Acetal carbon (-CH(OEt)₂).
-
~61-63 ppm: Methylene carbons of the ethoxy groups (-OCH₂CH₃).
-
~38-40 ppm: Methylene carbon adjacent to the sulfur atom (-SCH₂-).
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~15 ppm: Methyl carbons of the ethoxy groups (-OCH₂CH₃).
Mass Spectrometry (Predicted Fragmentation)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z = 226 would be expected. Key fragmentation patterns would likely involve:
-
Loss of an ethoxy group (-OCH₂CH₃): Resulting in a fragment at m/z = 181.
-
Cleavage of the C-S bond: Leading to fragments corresponding to the phenylthio cation (m/z = 109) and the diethyl acetal cation (m/z = 117).
-
Fragmentation of the acetal group: Loss of ethanol to give a fragment at m/z = 180, followed by further fragmentation.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would be expected to show characteristic absorption bands for the functional groups present:
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~3050-3100 cm⁻¹: C-H stretching of the aromatic ring.
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~2850-2980 cm⁻¹: C-H stretching of the aliphatic chains.
-
~1580 and 1480 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1050-1150 cm⁻¹: Strong C-O stretching bands characteristic of the acetal group.
-
~690 and 740 cm⁻¹: C-H out-of-plane bending, indicative of a monosubstituted benzene ring.
Applications in Drug Development
A significant application of [(2,2-Diethoxyethyl)sulfanyl]benzene is its use as a key intermediate in the synthesis of inhibitors for the B-cell lymphoma 2 (Bcl-2) and Bcl-xL proteins.[1] These proteins are crucial regulators of apoptosis (programmed cell death), and their overexpression is a hallmark of many cancers, contributing to tumor survival and resistance to chemotherapy.
By serving as a versatile building block, [(2,2-Diethoxyethyl)sulfanyl]benzene enables the construction of complex molecular scaffolds designed to bind to the BH3-binding groove of Bcl-2 and Bcl-xL, thereby inhibiting their anti-apoptotic function and restoring the natural cell death process in cancer cells.
Caption: Role of [(2,2-Diethoxyethyl)sulfanyl]benzene in the synthesis of Bcl-2/Bcl-xL inhibitors.
Safety and Handling
A specific Safety Data Sheet (SDS) for [(2,2-Diethoxyethyl)sulfanyl]benzene is not widely available. Therefore, handling precautions should be based on the potential hazards associated with its constituent functional groups: aromatic thioethers and acetals.
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.
-
Ignition Sources: Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Potential Hazards:
-
Toxicity: Organosulfur compounds can vary in toxicity. While specific data for this compound is lacking, it should be handled with care.
-
Irritation: May cause skin and eye irritation upon contact.
-
Odor: Thioethers are often associated with strong, unpleasant odors.
Disposal:
Dispose of waste material in accordance with local, state, and federal regulations. It is generally recommended to treat organosulfur compounds as hazardous waste.
Conclusion
[(2,2-Diethoxyethyl)sulfanyl]benzene is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the field of drug discovery. Its unique combination of a thioether and a protected aldehyde functional group allows for a wide range of chemical transformations. While detailed experimental data on its physicochemical and toxicological properties are limited, its established role as a precursor to potent anti-cancer agents underscores its importance in medicinal chemistry. Researchers and scientists working with this compound should proceed with appropriate safety precautions and can leverage its reactivity to construct complex and biologically active molecules.
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